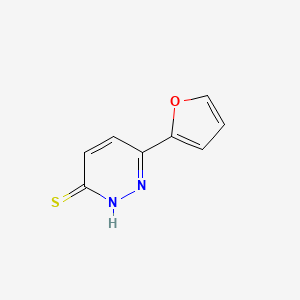

6-(Furan-2-yl)pyridazine-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c12-8-4-3-6(9-10-8)7-2-1-5-11-7/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVITNPONEVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Methodologies for the Chemical Synthesis of 6-(Furan-2-yl)pyridazine-3-thiol

The construction of the this compound molecule can be achieved through several synthetic routes, primarily involving the sequential or concerted formation of the pyridazine (B1198779) ring followed by the introduction of the thiol functionality.

Multi-step syntheses provide a reliable and well-controlled pathway to this compound, typically involving the initial construction of a pyridazinone or halopyridazine intermediate. A common and effective strategy begins with the cyclocondensation of a furan-containing γ-ketoacid with a hydrazine source.

One established route involves the reaction of 4-oxo-4-(furan-2-yl)butanoic acid with hydrazine hydrate. This reaction proceeds via heating in a suitable solvent, such as ethanol, to yield the stable intermediate, 6-(furan-2-yl)pyridazin-3(2H)-one. This pyridazinone serves as a critical precursor for introducing the desired thiol group. The conversion of the pyridazinone to the target thiol can be accomplished through two primary methods:

Thionation: The most direct method is the treatment of 6-(furan-2-yl)pyridazin-3(2H)-one with a thionating agent. Phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine (B92270) or dioxane is frequently used to replace the carbonyl oxygen with a sulfur atom, directly forming the tautomeric pyridazine-3(2H)-thione. researchgate.net

Halogenation followed by Thiolation: An alternative two-step process involves first converting the pyridazinone to a more reactive intermediate. researchgate.netsciforum.net Treatment with a halogenating agent, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), yields the corresponding 3-chloro- or 3-bromo-6-(furan-2-yl)pyridazine. sciforum.net This halopyridazine is then subjected to a nucleophilic aromatic substitution reaction with a sulfur nucleophile. Reagents like sodium hydrosulfide (NaSH), thiourea followed by alkaline hydrolysis, or sodium thiosulfate can be employed to displace the halide and install the thiol group. nih.gov

To improve synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates are highly desirable. For the pyridazine-3-thiol scaffold, such routes typically hinge on the careful selection of starting materials and reagents to facilitate a cascade of reactions.

A plausible one-pot strategy involves the reaction of an appropriate γ-ketoacid derivative, such as methyl 4-oxo-4-(furan-2-yl)butanoate, with hydrazine hydrate, followed by the in-situ addition of a thionating agent like Lawesson's reagent or P₄S₁₀ to the initially formed pyridazinone. nih.gov This circumvents the need to isolate and purify the pyridazinone intermediate, thereby saving time and resources.

Another approach could involve a formal [3+3]-cycloaddition. For instance, the reaction of 2,3-disubstituted cyclopropenones with thiosemicarbazide derivatives has been shown to produce pyridazinethiones in a single step. researchgate.net While not explicitly demonstrated for the furan-substituted title compound, this methodology presents a potential one-pot route if a suitable furan-containing C3 synthon were employed.

The accessibility and choice of starting materials are critical for an efficient synthesis. The preparation of this compound relies on precursors that provide either the furan (B31954) moiety, the pyridazine core, or acyclic components for ring construction.

Table 1: Key Precursor Compounds

| Precursor Type | Compound Name | Role in Synthesis |

| Acyclic Precursors | 4-Oxo-4-(furan-2-yl)butanoic acid | Forms the C4-furan backbone for cyclization with hydrazine. sciforum.net |

| Methyl 4-oxo-4-(furan-2-yl)butanoate | Ester variant of the γ-ketoacid, used in condensation reactions. sciforum.net | |

| 4-Chloro-1,2-diaza-1,3-butadienes | Can react with active methylene compounds to form the pyridazine ring. nih.gov | |

| Heterocyclic Precursors | 6-(Furan-2-yl)pyridazin-3(2H)-one | Key intermediate for conversion to the thiol via thionation or halogenation/substitution. researchgate.netsciforum.net |

| 3-Chloro-6-(furan-2-yl)pyridazine | Reactive intermediate for nucleophilic substitution with sulfur reagents. | |

| 3,6-Dichloropyridazine | A common starting material for sequential functionalization. nih.govgoogle.com | |

| 2-Acetylfuran | A building block that can be elaborated to form the required γ-ketoacid skeleton. |

The most common starting point is a 1,4-dicarbonyl compound or its equivalent, specifically a γ-ketoacid or ester bearing a furan ring at the 4-position. sciforum.net These are typically synthesized from simpler furan derivatives like 2-acetylfuran through multi-step sequences. An alternative strategy involves starting with a pre-functionalized pyridazine, such as 3,6-dichloropyridazine. google.com This allows for a regioselective Suzuki coupling to introduce the furan ring, followed by a selective substitution of the remaining chlorine atom with a thiol group. nih.gov

Investigation of Reaction Mechanisms

Understanding the mechanistic underpinnings of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and predicting outcomes.

The formation of the pyridazine ring from an acyclic precursor like 4-oxo-4-(furan-2-yl)butanoic acid and hydrazine is a classic condensation-cyclization reaction. The mechanism involves the initial formation of a hydrazone by the reaction of hydrazine with the ketone carbonyl group. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or ester) carbonyl group, leading to a cyclic intermediate which then dehydrates to form the stable, six-membered aromatic pyridazinone ring. nih.govyoutube.com

More contemporary methods for pyridazine synthesis include inverse electron-demand aza-Diels-Alder reactions. organic-chemistry.org In this type of [4+2] cycloaddition, an electron-deficient diazine, such as a 1,2,3-triazine, acts as the diene and reacts with an electron-rich dienophile. While not a standard route to the title compound, it represents a modern mechanistic pathway to substituted pyridazines. organic-chemistry.orgorganic-chemistry.org

The functionalization of the pyridazinone intermediate proceeds via distinct mechanisms. The direct thionation with P₄S₁₀ or Lawesson's reagent is believed to involve the formation of a transient, four-membered ring intermediate between the carbonyl group and the P=S bond of the reagent, which subsequently collapses to yield the C=S bond and a phosphorus-oxygen byproduct. The conversion to a 3-chloropyridazine with POCl₃ involves the initial formation of a phosphoryl intermediate at the carbonyl oxygen, which is then displaced by a chloride ion in an addition-elimination sequence. The subsequent reaction with a sulfur nucleophile is a classic Nucleophilic Aromatic Substitution (SNAr), where the nucleophile attacks the electron-deficient carbon bearing the halogen, proceeding through a stabilized Meisenheimer complex before the expulsion of the halide ion. uni-muenchen.de

The compound this compound is subject to prototropic tautomerism, existing in a dynamic equilibrium with its 6-(furan-2-yl)pyridazine-3(2H)-thione form. In this equilibrium, a proton can reside either on the sulfur atom (the thiol form) or on one of the ring nitrogen atoms (the thione form).

Extensive studies on analogous heterocyclic systems, such as pyridinethiones and triazole-thiones, have consistently shown that the thione tautomer is energetically more favorable and thus the predominant species in both the solid state and in solution. researchgate.netnih.gov This preference is attributed to the greater thermodynamic stability associated with the C=S double bond and the amide-like resonance within the heterocyclic ring of the thione form. scispace.com

Computational studies using Density Functional Theory (DFT) have corroborated these experimental findings, calculating the thione form to be lower in energy than the corresponding thiol form. researchgate.netnih.gov The energy barrier for the intramolecular proton transfer from thione to thiol can be significant in the gas phase, but it is substantially lowered in the presence of protic solvents like water, which can act as a catalyst by forming a hydrogen-bonded bridge to facilitate the proton transfer. researchgate.net Spectroscopic methods, particularly IR and NMR, can distinguish between the two forms. The thione form exhibits a characteristic C=S stretching vibration in the IR spectrum and lacks an S-H proton signal in the ¹H NMR spectrum, instead showing an N-H proton signal at a characteristic downfield shift.

Behavior Towards Nitrogen Nucleophiles and Subsequent Reactions

The pyridazine ring system, being electron-deficient, is susceptible to nucleophilic attack. dur.ac.uk The presence of the thiol group in this compound introduces a key site for reactions with various nucleophiles, particularly nitrogen-containing reagents. The behavior of similar heterocyclic thiols towards nitrogen nucleophiles like hydrazine hydrate, amines, and aminobenzoic acid has been studied, revealing the potential for the thioamide-iminothiol equilibrium to influence reactivity. researchgate.net These reactions often serve as a gateway to more complex heterocyclic systems. For instance, the reaction of related pyridazine derivatives with nitrogen nucleophiles can lead to the formation of fused ring systems. wur.nl The nucleophilic substitution on the pyridazine ring is a common strategy for introducing nitrogen-containing functional groups, which can then undergo further cyclization reactions to build fused heterocyclic scaffolds. dur.ac.uk

Design and Synthesis of this compound Derivatives

The structural features of this compound make it an attractive scaffold for the design and synthesis of a diverse array of derivatives. These modifications are typically aimed at exploring and optimizing the compound's potential applications by altering its electronic and steric properties.

Construction of Novel Fused and Substituted Heterocyclic Systems

A primary application of this compound in synthetic chemistry is its use as a precursor for constructing fused heterocyclic systems. The thiol group and the adjacent nitrogen atom of the pyridazine ring provide a reactive site for annulation reactions. For example, reactions with bifunctional electrophiles can lead to the formation of thiazolo[3,2-b]pyridazines and other related fused systems. The synthesis of various fused furan derivatives has been a subject of interest, with methodologies often involving cyclization and cross-coupling reactions. nih.govbeilstein-journals.org

The synthesis of substituted heterocyclic systems often involves cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents onto the pyridazine core. sciforum.net For instance, a bromo-substituted pyridazine can be coupled with various boronic acids to yield a range of functionalized derivatives. sciforum.net Similarly, the reaction of related thienyl-pyridazinones with reagents like POBr3 can generate bromo-intermediates that are then used in subsequent coupling reactions. sciforum.net The synthesis of various pyridazine derivatives has been achieved through reactions with different nucleophiles, leading to the formation of pyridazine-based heterocycles. researchgate.net

Chemical Modifications and Functionalization at the Thiol Group and Other Sites

The thiol group of this compound is a prime target for chemical modification. It can be readily alkylated, acylated, or oxidized to introduce a variety of functional groups. These modifications not only alter the compound's physical and chemical properties but also serve as a handle for further synthetic transformations. The thiol group's ability to participate in Michael addition reactions with α,β-unsaturated carbonyl compounds provides another avenue for functionalization. mdpi.com

Beyond the thiol group, modifications can also be introduced at other positions of the pyridazine and furan rings. For instance, functionalization of the pyridazine ring can be achieved through nucleophilic aromatic substitution reactions. dur.ac.uk The synthesis of thiazinane derivatives, which are six-membered heterocyclic compounds containing nitrogen and sulfur, often involves the reaction of precursor molecules with isothiocyanates, showcasing a method for incorporating sulfur and nitrogen into a ring system. nih.gov

Rational Design of Analogs for Structure-Activity Relationship Studies

The rational design of analogs of this compound is crucial for establishing structure-activity relationships (SAR). By systematically modifying the structure and evaluating the resulting changes in biological activity or other properties, researchers can identify key structural features responsible for a desired effect. For example, in the development of enzyme inhibitors, analogs with different substituents on the furan or pyridazine ring can be synthesized to probe the binding pocket of the target enzyme. researchgate.net

SAR studies often involve the synthesis of a library of related compounds with variations at specific positions. nih.gov For instance, different aryl or alkyl groups can be introduced at various points on the heterocyclic scaffold to explore the impact of steric and electronic effects. nih.govresearchgate.net The insights gained from these studies can guide the design of more potent and selective compounds. The synthesis of benzo[b]furan derivatives has been explored to establish SAR for anticancer activity, highlighting the importance of substituent placement on the biological effect. nih.gov

Advanced Spectroscopic and Structural Characterization of this compound

The comprehensive characterization of novel chemical entities is fundamental to establishing their structural integrity and purity. For the heterocyclic compound this compound, a multi-faceted analytical approach employing various spectroscopic and structural determination techniques is essential. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography in the structural elucidation of this molecule.

While specific experimental data for this compound is not widely available in the cited literature, this section outlines the expected analytical results based on the known structure and data from closely related pyridazine and furan derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the intrinsic properties of molecules. For pyridazine (B1198779) derivatives, these studies have been crucial in understanding their electronic characteristics and reactivity patterns.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of pyridazine-containing compounds. gsconlinepress.com This method allows for the calculation of various quantum chemical parameters that correlate with the molecule's stability and reactivity. gsconlinepress.com For instance, DFT calculations at the B3LYP/6-31G* level have been used to simulate the molecular structures of pyridazine derivatives and analyze their electronic properties. gsconlinepress.com

Geometry optimization of related furan-containing molecules has been performed using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set in the gas phase. epstem.net These calculations are essential for obtaining the most stable conformation of the molecule, which is the starting point for further analysis. The method has also been used for the structural optimization of pyrazolopyrimidine derivatives using the B3LYP/6-31G** option. nih.govnih.gov

DFT is also a valuable tool for studying reaction mechanisms. For example, it has been used to investigate the mechanisms of cycloaddition reactions involving dienylfurans. pku.edu.cn Furthermore, the electronic and nonlinear optical properties of newly synthesized thiophene derivatives have been explored through DFT calculations. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is an important parameter for assessing molecular stability and reactivity. gsconlinepress.com

For related furan (B31954) and pyridazine compounds, HOMO and LUMO energies have been calculated using DFT methods. epstem.netresearchgate.net For example, the HOMO and LUMO energies of a chalcone derivative containing a furan ring were calculated at the DFT/B3LYP/6-311++G(d,p) level. epstem.net In studies of pyridazine derivatives as corrosion inhibitors, a higher HOMO energy was associated with a greater ability to donate electrons to the metal surface, thus enhancing inhibition efficiency. gsconlinepress.com Conversely, a lower LUMO energy suggests a higher affinity for accepting electrons. gsconlinepress.com The HOMO-LUMO gap is also indicative of the nonlinear optical properties of a molecule. epstem.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding modes. nih.gov

In studies involving pyridazine derivatives, molecular docking has been used to identify potential inhibitors for various biological targets. researchgate.net For example, docking studies have been performed on pyridazine derivatives against DNA, with the top molecules selected based on their docking scores. researchgate.net Similarly, docking simulations of pyrazolopyrimidine analogs against Wolbachia receptors helped identify compounds with high binding affinities. nih.govnih.gov The stability of the ligand-protein complexes predicted by docking is often further evaluated using molecular dynamics simulations. nih.govresearchgate.net

The process typically involves preparing the protein structure, often from the Protein Data Bank (PDB), and optimizing the ligand geometry. nih.gov Docking software then calculates the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. nih.gov These computational predictions can guide the synthesis and experimental testing of new compounds.

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. These simulations are used to assess the stability of ligand-receptor complexes and to understand the conformational changes that may occur upon binding.

For pyridazine derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes identified through molecular docking. researchgate.net A 100 ns MD simulation, for example, can show the root mean square deviation (RMSD) of the complex, providing insights into its stability. researchgate.net A stable complex will exhibit minimal fluctuations in its RMSD over the simulation time. researchgate.net

MD simulations can also be used to calculate the binding free energy of a ligand to its target, which gives a more accurate estimation of the binding affinity than docking scores alone. researchgate.net The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a common approach for these calculations. mdpi.com

In Silico Prediction of Chemical Behavior and Reaction Pathways

In silico methods encompass a range of computational techniques used to predict the properties and behavior of molecules. These methods are valuable for predicting chemical reactivity and exploring potential reaction pathways.

For instance, DFT calculations can be used to model reaction pathways, such as the stepwise and concerted mechanisms of cycloaddition reactions involving furan derivatives. pku.edu.cn By calculating the activation energies for different pathways, researchers can predict the most likely reaction mechanism. pku.edu.cn

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govresearchgate.net These predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational data plays a significant role in deriving these relationships.

By analyzing the results of molecular docking and other computational studies, researchers can identify the key structural features that are important for a compound's activity. For example, the presence of specific functional groups or a particular substitution pattern might be found to be crucial for high binding affinity. mdpi.com Thiophene, for instance, is often used as a bioisosteric replacement for phenyl rings in SAR studies to improve physicochemical and metabolic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors to predict the activity of new compounds. nih.gov A 3D-QSAR model, for example, was built for a series of pyrazolopyrimidine derivatives and showed good predictive power. nih.govnih.gov These models can guide the design of more potent and selective compounds.

Biological Activity Research and Mechanistic Exploration

Enzyme Inhibition Studies and Molecular Mechanisms

Research into the enzyme inhibition capabilities of 6-(Furan-2-yl)pyridazine-3-thiol is a niche area. While the broader classes of compounds to which it belongs, such as pyridazines and furans, have been investigated for various biological activities, specific data on this particular molecule is limited. This section outlines the findings, or lack thereof, for its inhibitory action against several important enzymes.

Cyclooxygenase (COX) Isozyme Selectivity (e.g., COX-2)

The pyridazine (B1198779) structural motif is found in a number of compounds that have been investigated as inhibitors of cyclooxygenase (COX) enzymes, with a particular focus on achieving selectivity for the COX-2 isozyme over COX-1 to reduce gastrointestinal side effects. nih.govnih.gov However, a specific investigation into the COX-1/COX-2 inhibitory activity and isozyme selectivity of this compound has not been reported in the reviewed scientific literature. Therefore, no data on its half-maximal inhibitory concentration (IC₅₀) or selectivity index (SI) is available.

Table 1: COX Isozyme Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| COX-1 | No data available | No data available |

| COX-2 | No data available | No data available |

IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half. SI: Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation disorders. mdpi.comnih.govnih.gov Various heterocyclic compounds are being explored for this purpose. mdpi.com A review of current research reveals no specific studies designed to evaluate the tyrosinase inhibitory potential of this compound.

Table 2: Tyrosinase Inhibition Data for this compound

| Parameter | Value |

|---|---|

| IC₅₀ (µM) | No data available |

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.gov Inhibitors can act by preventing the catalytic activity of the enzyme or by stabilizing the enzyme-DNA cleavage complex, leading to cell death. nih.gov Despite the investigation of other novel heterocyclic systems as topoisomerase inhibitors, there is currently no published data on the activity of this compound against either topoisomerase I or topoisomerase II.

Table 3: Topoisomerase Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Topoisomerase I | No data available | No data available |

Cholinesterase Inhibition (Acetyl- and Butyryl-cholinesterases)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primarily used for the management of Alzheimer's disease. nih.gov While various pyridazine and furan-containing compounds have been synthesized and tested for their ability to inhibit these enzymes, nih.gov a specific assessment of this compound for AChE or BuChE inhibition is not available in the scientific literature.

Table 4: Cholinesterase Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase (AChE) | No data available | No data available |

Urease Inhibition Kinetics

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections by bacteria such as Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for treating these infections. Many heterocyclic compounds, including those containing thiol groups, have been explored as potential urease inhibitors. nih.gov However, there are no specific studies detailing the urease inhibitory activity or the kinetic mechanism of this compound.

Table 5: Urease Inhibition Data for this compound

| Parameter | Value |

|---|---|

| IC₅₀ (µM) | No data available |

| Inhibition Kinetics (Kᵢ) | No data available |

Antimicrobial Activity Investigations and Mechanism of Action

The furan (B31954) and pyridazine moieties are present in numerous compounds with established antimicrobial properties. This has led to the investigation of this compound and related compounds for their potential to combat bacterial and fungal pathogens.

The pyridazine ring is a core component of many compounds with a broad spectrum of biological activities, including antibacterial effects. nih.gov Similarly, furan derivatives have demonstrated notable antibacterial action. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com

Studies on various pyridazinone derivatives, which are structurally related to this compound, have provided more specific data on their antibacterial spectrum. The minimum inhibitory concentrations (MIC) for some of these compounds against various bacterial strains are presented in the table below.

Table 1: Antibacterial Activity of Pyridazinone Derivatives

| Compound | P. aeruginosa (µM) | A. baumannii (µM) |

|---|---|---|

| 7 | 18.10 | 9.05 |

| 13 | 3.74 | 7.48 |

| 15 | 18.10 | 9.05 |

| Amikacin (Reference) | 0.94 | 1.88 |

Data sourced from a study on pyridazinone derivatives. nih.gov

These results indicate that while some pyridazinone derivatives show activity, they are generally less potent than the reference antibiotic, amikacin. nih.gov Nevertheless, the data supports the potential of the pyridazine scaffold as a source of new antibacterial agents.

The exploration of furan and pyridazine derivatives for antifungal properties has also yielded promising results. Many pyridazine derivatives are known for their fungicidal activities. nih.gov For instance, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated good antifungal activity against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov

Furthermore, research on β-keto-enol pyridine (B92270) and furan derivatives has identified compounds with significant antifungal potential. One such compound, L1, which contains a furan moiety, exhibited excellent antifungal activity against Fusarium oxysporum f. sp albedinis with an IC50 value of 12.83 μg/mL, comparable to the commercial fungicide benomyl. acs.org

The antifungal activity of various heterocyclic compounds is summarized in the table below.

Table 2: Antifungal Activity of Furan and Pyridazine Derivatives

| Compound | Fungal Strain | Activity/IC50 |

|---|---|---|

| L1 (Furan derivative) | Fusarium oxysporum f. sp albedinis | IC50 = 12.83 µg/mL |

| 3d (Pyridazinone derivative) | G. zeae | 45.1% inhibition at 50 µg/mL |

| 3f (Pyridazinone derivative) | F. oxysporum | 44.2% inhibition at 50 µg/mL |

| 3h (Pyridazinone derivative) | C. mandshurica | 47.8% inhibition at 50 µg/mL |

Data compiled from studies on furan and pyridazinone derivatives. nih.govacs.org

These findings underscore the potential of the furan and pyridazine components of this compound to contribute to antifungal activity.

Anti-Inflammatory Effects and Associated Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a continuous effort in drug discovery. Furan derivatives have been investigated for their anti-inflammatory properties, with studies revealing their ability to modulate key inflammatory pathways. nih.gov

Research on psoralen (B192213) derivatives, which contain a furan ring, has shown that they can inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The mechanism of this anti-inflammatory action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels. nih.gov

Furthermore, these furan-containing compounds have been found to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, they can inhibit the phosphorylation of IκBα, p38 MAPK, and c-Jun N-terminal kinase (JNK), as well as prevent the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov These pathways are critical in the inflammatory response, and their inhibition represents a significant mechanism for controlling inflammation.

While direct studies on the anti-inflammatory effects of this compound are not available, the known activities of related furan derivatives suggest that it may exert similar effects through the modulation of the NF-κB and MAPK signaling pathways.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of furan and pyrimidine (B1678525) derivatives has been a subject of scientific inquiry.

The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Furan-containing compounds have demonstrated the ability to scavenge free radicals, which is attributed to the electron-donating nature of the furan ring. nih.gov

A study on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, which share structural similarities with this compound, evaluated their antioxidant properties. nih.gov One of the synthesized compounds, 3c, was identified as the most potent in the DPPH scavenging assay, with an IC50 value of 0.6 mg/ml. nih.gov The antioxidant mechanism of such compounds is believed to involve the donation of a hydrogen atom to the free radical, with the resulting radical on the molecule being stabilized by the conjugated system. nih.gov

Table 3: Antioxidant Activity of a Furan-Containing Pyrimidine Derivative

| Compound | DPPH Scavenging Activity (IC50) |

|---|---|

| 3c | 0.6 mg/ml |

Data from a study on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. nih.gov

These findings suggest that this compound may possess antioxidant properties through similar free radical scavenging mechanisms.

Antimalarial Activity Exploration

Malaria remains a significant global health problem, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of new antimalarial agents. Heterocyclic compounds, including those with nitrogen-containing rings like pyridazine, are a rich source of potential antimalarial drugs.

While there is no direct evidence of the antimalarial activity of this compound in the reviewed literature, studies on other heterocyclic compounds provide a basis for its potential in this area. For example, a series of 6-ureido-4-anilinoquinazolines were synthesized and evaluated for their in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum. nih.gov Several of these compounds displayed significant activity, with one compound exhibiting an IC50 value of 2.27 ng/mL, which is comparable to the standard drug chloroquine. nih.gov

The exploration of diverse heterocyclic scaffolds is a crucial strategy in the search for new antimalarial leads. The presence of the pyridazine ring in this compound makes it a candidate for future investigations into its potential antiplasmodial effects.

Q & A

Q. What are the key synthetic strategies for preparing 6-(furan-2-yl)pyridazine-3-thiol?

The synthesis typically involves coupling reactions between pyridazine-thiol precursors and furan derivatives. For example, nucleophilic substitution at the pyridazine ring can introduce the furan-2-yl group via Suzuki-Miyaura cross-coupling using palladium catalysts, as demonstrated in analogous pyridazine syntheses . Thiolation at the 3-position may involve reacting pyridazine precursors with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide under inert conditions. Reaction optimization should prioritize solvent polarity (e.g., DMF or THF) and temperature control (80–120°C) to avoid side reactions .

Q. How can thione-thiol tautomerism in this compound be experimentally verified?

Thione-thiol tautomerism can be confirmed via:

- NMR spectroscopy : Detection of thiol proton resonance (~1–3 ppm in DMSO-d6) and absence of thione (C=S) signals.

- IR spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1200 cm⁻¹ (C=S stretch) indicate tautomeric equilibrium .

- X-ray crystallography : Resolving sulfur bonding patterns in the solid state (e.g., intermolecular S···H interactions) .

Q. What analytical techniques are recommended for purity assessment?

- HPLC-MS : Use a C18 column with acetonitrile/water gradient elution to separate impurities. Monitor the [M+H]+ ion (exact mass: 219.03 g/mol) for quantification .

- Elemental analysis : Validate C, H, N, S content against theoretical values (e.g., C: 54.79%, H: 3.20%, N: 17.14%, S: 14.62%) .

Advanced Research Questions

Q. How does the furan substituent influence the electronic properties of the pyridazine-thiol core?

Computational studies (DFT) suggest the electron-rich furan ring increases electron density at the pyridazine N-atoms, enhancing nucleophilicity. This is critical for designing metal-binding ligands or catalysts. Substituent effects can be quantified via Hammett constants (σmeta for furan: +0.12) and correlated with reaction rates in SNAr or coordination reactions .

Q. What strategies mitigate oxidative degradation of the thiol group during storage?

- Stabilization : Store under nitrogen at –20°C in amber vials. Add antioxidants (e.g., BHT at 0.1% w/w) to prevent disulfide formation .

- Derivatization : Protect the thiol as a tert-butyl disulfide or gold(I) complex, which can be regenerated via reductive cleavage .

Q. How can this compound be functionalized for bioactivity studies?

- Mannich reactions : Introduce aminoalkyl groups at the thiol position using formaldehyde and secondary amines (e.g., morpholine) in ethanol/water .

- Click chemistry : Attach azide-bearing biomolecules via Cu(I)-catalyzed cycloaddition with alkyne-modified derivatives .

Methodological Challenges and Solutions

Addressing low yields in furan-pyridazine coupling reactions

- Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) to improve cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and increase yield by 15–20% at 100°C .

Resolving spectral overlap in ¹H NMR for structural confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.